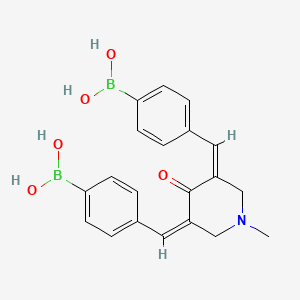

Proteasome inhibitor IX

CAS No.: 856849-35-9

Cat. No.: VC14536792

Molecular Formula: C20H21B2NO5

Molecular Weight: 377.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856849-35-9 |

|---|---|

| Molecular Formula | C20H21B2NO5 |

| Molecular Weight | 377.0 g/mol |

| IUPAC Name | [4-[(Z)-[(5Z)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10-,17-11- |

| Standard InChI Key | SRPIKXGUPAKTIZ-APGQMXJTSA-N |

| Isomeric SMILES | B(O)(O)C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)B(O)O)/CN(C2)C |

| Canonical SMILES | B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O |

Introduction

Pharmacological Profile of Proteasome Inhibitor IX (Ixazomib)

Ixazomib selectively targets the 20S proteasome’s chymotrypsin-like activity, disrupting the ubiquitin-proteasome system (UPS) responsible for degrading misfolded proteins in cells . Unlike first-generation PIs, ixazomib is administered orally, enhancing patient compliance and enabling outpatient management . Its reversible binding mechanism allows for weekly dosing, typically in combination with immunomodulatory agents (e.g., lenalidomide) and dexamethasone for relapsed/refractory MM . Preclinical studies highlight its bioavailability and sustained proteasome inhibition, although detailed pharmacokinetic data remain beyond the scope of current real-world analyses .

Clinical Applications and Therapeutic Use

Ixazomib’s approval was based on phase III trials demonstrating its efficacy in prolonging progression-free survival in MM patients . Real-world data from 8,594 FAERS reports (2004–2023) corroborate its widespread use, particularly in the United States and Japan, where it accounts for 0.03% of all adverse event (AE) reports . The drug is preferentially prescribed to older adults (>65 years), reflecting MM’s epidemiology, with physicians submitting 38.5% of AE reports .

Adverse Event Profile: Insights from Real-World Data

Descriptive Analysis of Adverse Event Reports

Between 2004 and 2023, ixazomib-associated AEs comprised gastrointestinal disorders (27.3%), general systemic symptoms (22.1%), and hematologic complications (18.7%) . Table 1 summarizes demographic characteristics of reported cases.

Table 1: Demographic Characteristics of Ixazomib-Related AE Reports

| Characteristic | Value (%) |

|---|---|

| Median Age | 68 years |

| Male:Female Ratio | 1.2:1 |

| Top Reporting Countries | United States (62%), Japan (21%) |

| Reporter Type | Physicians (38.5%) |

Time-to-Onset Analysis

The median time-to-onset for ixazomib-related AEs was 81 days (IQR: 23–222), with 31% occurring within the first month (Figure 1) . A Weibull distribution analysis revealed a scale parameter of 147.24 (95% CI: 137.22–157.26) and shape parameter of 0.71 (95% CI: 0.69–0.74), indicating a decreasing hazard rate over time .

Table 2: Time-to-Onset of Ixazomib-Associated AEs

| Time Interval | AE Proportion (%) |

|---|---|

| ≤30 days | 31.0 |

| 31–60 days | 26.2 |

| >60 days | 42.8 |

Outcomes and Severity of Adverse Events

Serious outcomes occurred in 49.8% of cases, including hospitalization (22.4%) and death (14.1%) . Thrombocytopenia and pneumonia were strongly associated with fatal outcomes (ROR = 3.1, 95% CI: 2.6–3.7) .

Table 3: Outcomes of Ixazomib-Related AEs

| Outcome | Proportion (%) |

|---|---|

| Hospitalization | 22.4 |

| Death | 14.1 |

| Life-Threatening | 9.3 |

| Preferred Term | Reports (n) | ROR (95% CI) |

|---|---|---|

| Diarrhea | 892 | 1.9 (1.7–2.1) |

| Thrombocytopenia | 754 | 2.3 (2.0–2.6) |

| Peripheral Neuropathy | 621 | 1.4 (1.2–1.6) |

Mechanisms of Action and Resistance Considerations

Ixazomib’s reversible inhibition of the 20S proteasome induces apoptosis by accumulating polyubiquitinated proteins, particularly in MM cells with high proteotoxic stress . Resistance mechanisms remain poorly characterized in real-world data, though cross-resistance with bortezomib is theorized due to shared targets . Preclinical models suggest that UPS adaptations, such as upregulated deubiquitinating enzymes (DUBs), may mitigate ixazomib’s effects, warranting investigation into combination therapies with DUB inhibitors .

Future Directions in the Use of Proteasome Inhibitor IX

Optimizing ixazomib’s therapeutic index requires addressing its delayed-onset AEs (e.g., cytopenias) through dose adjustments and prophylactic strategies . Ongoing research explores synergies with monoclonal antibodies and histone deacetylase inhibitors to overcome resistance . Furthermore, FAERS data underscore the need for long-term monitoring of gastrointestinal and hematologic toxicities in elderly populations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume